molecular formula C19H14BrN5O3S B15100982 N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B15100982
M. Wt: 472.3 g/mol
InChI Key: XYSXQMIIZHQPHS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes a bromophenyl group, a hydroxy group, and a thiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Similar in structure but lacks the thiazole and indole moieties.

    4-bromophenyl 4-bromobenzoate: Contains the bromophenyl group but differs significantly in overall structure.

    N-(4-bromophenyl)-4-methoxybenzenesulfonamide: Contains the bromophenyl group but has a different functional group.

Uniqueness

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H14BrN5O3S

Molecular Weight

472.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C19H14BrN5O3S/c20-10-5-7-11(8-6-10)21-15(26)9-14-17(27)23-19(29-14)25-24-16-12-3-1-2-4-13(12)22-18(16)28/h1-8,14,22,28H,9H2,(H,21,26)

InChI Key

XYSXQMIIZHQPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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